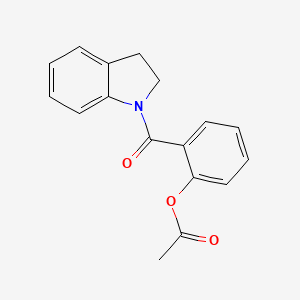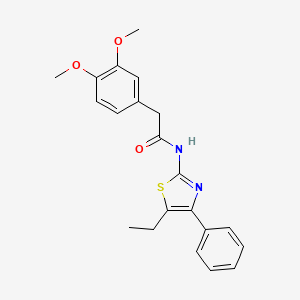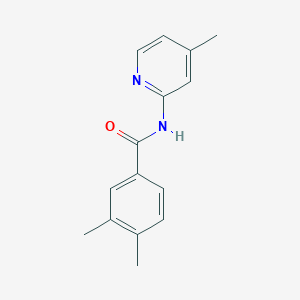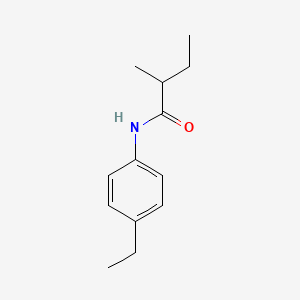
(2-Ethylpiperidin-1-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE typically involves the reaction of 4-fluorobenzoyl chloride with 2-ethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of 2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted piperidine derivatives .
Scientific Research Applications
2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzoyl)piperidine: Similar structure but lacks the ethyl group.
2-Ethylpiperidine: Similar structure but lacks the fluorobenzoyl group.
4-(4-Fluorobenzoyl)-1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidine: Similar structure with additional substituents.
Uniqueness
2-ETHYL-1-(4-FLUOROBENZOYL)PIPERIDINE is unique due to the presence of both the ethyl and fluorobenzoyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity .
Properties
Molecular Formula |
C14H18FNO |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H18FNO/c1-2-13-5-3-4-10-16(13)14(17)11-6-8-12(15)9-7-11/h6-9,13H,2-5,10H2,1H3 |
InChI Key |
WPPYTWIYKOKKIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11173664.png)

![N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]butanamide](/img/structure/B11173679.png)
![N-(2-methylbutan-2-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11173686.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B11173700.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11173702.png)

![4-acetamido-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173712.png)
![N-[4-(butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B11173717.png)
![1-(4-methoxyphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11173729.png)
![N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B11173732.png)

